molecular formula C15H13ClN2O2 B5600157 1-(4-Acetylphenyl)-3-(4-chlorophenyl)urea CAS No. 101095-67-4

1-(4-Acetylphenyl)-3-(4-chlorophenyl)urea

Cat. No.: B5600157
CAS No.: 101095-67-4
M. Wt: 288.73 g/mol
InChI Key: UAUZMDODFFNVLK-UHFFFAOYSA-N
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Description

1-(4-Acetylphenyl)-3-(4-chlorophenyl)urea is a useful research compound. Its molecular formula is C15H13ClN2O2 and its molecular weight is 288.73 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-acetylphenyl)-N'-(4-chlorophenyl)urea is 288.0665554 g/mol and the complexity rating of the compound is 346. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Monitoring and Analysis

Triclocarban Analysis in Aquatic Environments Triclocarban, a compound structurally related to "N-(4-acetylphenyl)-N'-(4-chlorophenyl)urea," is extensively used as an antibacterial additive in personal care products. A novel liquid chromatography electrospray ionization mass spectrometry (LC/ESI/MS) method was developed for determining triclocarban concentrations in aquatic environments. This method addresses the need for sensitive, selective, affordable, and easy-to-use analytical techniques to monitor environmental contaminants like triclocarban, highlighting its environmental fate and behavior as an underreported contaminant in U.S. water resources (Halden & Paull, 2004).

Synthetic Methodologies and Chemical Analysis

New Technologies for Synthesis A study described a new technology for synthesizing N,N'-bis(4-chlorophenyl)urea by hydrolyzing p-chlorophenyl isocyanate. This method yielded a white crystal at a 93% yield, representing a significant advancement in the synthesis of urea derivatives (Zhu Hui, 2007).

Photocatalysis and Environmental Remediation

Photocatalytic Degradation of Antimicrobials The study on electro-Fenton degradation explored the removal of triclosan and triclocarban, compounds related to "N-(4-acetylphenyl)-N'-(4-chlorophenyl)urea." It demonstrated that these antimicrobials could be effectively degraded by electro-Fenton systems, suggesting potential applications in environmental remediation (Sirés et al., 2007).

Antioxidant Activity

Synthesis and Antioxidant Activity of Derivatives A series of urea, thiourea, and selenourea derivatives with thiazole moieties were synthesized, showcasing significant in vitro antioxidant activity. These compounds, featuring structural similarities to "N-(4-acetylphenyl)-N'-(4-chlorophenyl)urea," underline the potential of urea derivatives as potent antioxidant agents, warranting further investigation (Reddy et al., 2015).

Properties

IUPAC Name

1-(4-acetylphenyl)-3-(4-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2/c1-10(19)11-2-6-13(7-3-11)17-15(20)18-14-8-4-12(16)5-9-14/h2-9H,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUZMDODFFNVLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352264
Record name 1-(4-acetylphenyl)-3-(4-chlorophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101095-67-4
Record name 1-(4-acetylphenyl)-3-(4-chlorophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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